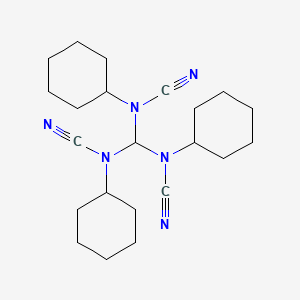
Methanetriyltris(cyclohexylcyanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanetriyltris(cyclohexylcyanamide) is a chemical compound known for its unique structure and properties It is composed of a central methanetriyl group bonded to three cyclohexylcyanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanetriyltris(cyclohexylcyanamide) typically involves the reaction of cyclohexylcyanamide with a methanetriyl precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Methanetriyltris(cyclohexylcyanamide) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Methanetriyltris(cyclohexylcyanamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methanetriyltris(cyclohexylcyanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: Methanetriyltris(cyclohexylcyanamide) is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methanetriyltris(cyclohexylcyanamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methanetriyltris(cyclohexylcyanamide) can be compared with other similar compounds, such as:
Cyclohexylcyanamide: A simpler compound with similar functional groups.
Methanetriyltris(phenylcyanamide): A compound with a similar structure but different substituents.
Uniqueness
Methanetriyltris(cyclohexylcyanamide) is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
89026-67-5 |
|---|---|
Molecular Formula |
C22H34N6 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bis[cyano(cyclohexyl)amino]methyl-cyclohexylcyanamide |
InChI |
InChI=1S/C22H34N6/c23-16-26(19-10-4-1-5-11-19)22(27(17-24)20-12-6-2-7-13-20)28(18-25)21-14-8-3-9-15-21/h19-22H,1-15H2 |
InChI Key |
FDWZJDVPHNJHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C#N)C(N(C#N)C2CCCCC2)N(C#N)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















